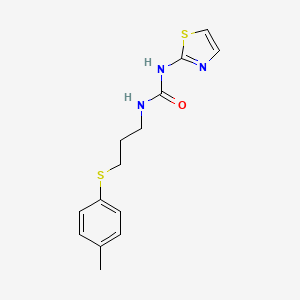

1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea

CAS No.: 899969-07-4

Cat. No.: VC5099934

Molecular Formula: C14H17N3OS2

Molecular Weight: 307.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899969-07-4 |

|---|---|

| Molecular Formula | C14H17N3OS2 |

| Molecular Weight | 307.43 |

| IUPAC Name | 1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |

| Standard InChI | InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18) |

| Standard InChI Key | RUFRMJDBVQAVCF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three distinct moieties:

-

Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This scaffold is prevalent in bioactive molecules due to its electronic properties and hydrogen-bonding capacity .

-

Urea linkage: The group serves as a central connector, enabling hydrogen-bond interactions critical for molecular recognition .

-

3-(p-Tolylthio)propyl chain: A hydrophobic side chain featuring a sulfur-linked p-tolyl group (), which may enhance lipid solubility and membrane permeability .

The IUPAC name 1-(thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea explicitly defines substituent positions, avoiding ambiguity in structural interpretation .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 899969-07-4 | |

| Molecular Formula | ||

| Molecular Weight | 307.43 g/mol | |

| Purity | 98% (HPLC) |

Synthetic Pathways and Optimization

Reaction Design

While no explicit synthesis protocol for this compound is documented in the provided sources, analogous urea-thiazole hybrids are typically synthesized via:

-

Chalcone intermediate formation: Reaction of acetophenone derivatives with heterocyclic aldehydes under basic conditions .

-

Cyclocondensation: Treatment of chalcones with thiosemicarbazide in acidic media to form pyrazoline-thiazole hybrids .

-

Alkylation/Urea coupling: Introduction of the 3-(p-tolylthio)propyl group via nucleophilic substitution or carbodiimide-mediated coupling .

A hypothetical route could involve:

-

Step 1: Synthesis of 2-aminothiazole from thiourea and α-haloketones.

-

Step 2: Functionalization with 3-(p-tolylthio)propyl isocyanate under anhydrous conditions.

Physicochemical Properties

Stability and Solubility

Based on structural analogs:

-

Thermal stability: Urea derivatives generally decompose above 200°C, with melting points influenced by crystalline packing .

-

Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity, but limited aqueous solubility ( estimated) .

Table 2: Predicted Physicochemical Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume